1,6,7,8-Tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
1,6,7,8-Tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound with a fused pyridine and pyrimidine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,7,8-Tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with β-ketoesters or β-diketones in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to promote cyclization and formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,6,7,8-Tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrido[1,2-a]pyrimidinones, depending on the specific reagents and conditions used .
Scientific Research Applications
1,6,7,8-Tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,6,7,8-Tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
- 4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 9-methyl
- 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Paliperidone (3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one)
Uniqueness
1,6,7,8-Tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific ring structure and the potential for diverse chemical modifications. This uniqueness allows it to serve as a versatile scaffold for the development of new compounds with tailored properties for various applications .
Properties
CAS No. |
88125-42-2 |
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Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1,6,7,8-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C8H10N2O/c11-8-4-5-9-7-3-1-2-6-10(7)8/h3-5,9H,1-2,6H2 |
InChI Key |
OKGNDAATRIENLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C2NC=CC(=O)N2C1 |
Origin of Product |
United States |
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